molecular formula C7H5ClN2O2S B12065194 2-Chloro-5-nitrothiobenzamide CAS No. 1233505-72-0

2-Chloro-5-nitrothiobenzamide

Katalognummer: B12065194
CAS-Nummer: 1233505-72-0
Molekulargewicht: 216.65 g/mol
InChI-Schlüssel: FDVZHVJSRTUEMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-nitrobenzothioamide is an organic compound with the molecular formula C7H5ClN2O2S It is a derivative of benzothioamide, characterized by the presence of a chloro group at the second position and a nitro group at the fifth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrobenzothioamide typically involves the nitration of 2-chlorobenzothioamide. The process begins with the chlorination of benzothioamide to introduce the chloro group. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position .

Industrial Production Methods: Industrial production of 2-Chloro-5-nitrobenzothioamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration step is particularly critical, requiring precise temperature control and the use of appropriate catalysts to minimize the formation of by-products .

Types of Reactions:

    Oxidation: 2-Chloro-5-nitrobenzothioamide can undergo oxidation reactions, typically involving the nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-nitrobenzothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Chloro-5-nitrobenzothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-5-nitrobenzamide
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-nitro-N-phenylbenzamide

Comparison: 2-Chloro-5-nitrobenzothioamide is unique due to the presence of both chloro and nitro groups on the benzothioamide structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 2-Chloro-5-nitrobenzamide lacks the sulfur atom, which can significantly alter its chemical properties and reactivity. Similarly, 2-Chloro-5-nitrobenzoic acid has a carboxylic acid group instead of the thioamide group, leading to different chemical behavior and applications .

Eigenschaften

CAS-Nummer

1233505-72-0

Molekularformel

C7H5ClN2O2S

Molekulargewicht

216.65 g/mol

IUPAC-Name

2-chloro-5-nitrobenzenecarbothioamide

InChI

InChI=1S/C7H5ClN2O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,(H2,9,13)

InChI-Schlüssel

FDVZHVJSRTUEMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.